4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol
Overview
Description
4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a nitrophenol group attached to a tetrahydrobenzoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cyclopentanone derivatives can be subjected to cyclization reactions in the presence of catalysts like Lewis acids. The nitrophenol group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency .
Chemical Reactions Analysis
Types of Reactions
4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The nitrophenol group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolinone: Known for its biological activities and used in drug development.
4-(4-Chlorophenyl)-3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinoline: Shares a similar core structure but with different substituents, leading to varied properties.
Uniqueness
4-(3A,4,5,11C-Tetrahydro-3H-benzo[F]cyclopenta[C]quinolin-4-YL)-2-nitrophenol is unique due to the presence of both a nitrophenol group and a tetrahydrobenzoquinoline moiety.
Properties
IUPAC Name |
4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaen-12-yl)-2-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-20-11-9-14(12-19(20)24(26)27)22-17-7-3-6-16(17)21-15-5-2-1-4-13(15)8-10-18(21)23-22/h1-6,8-12,16-17,22-23,25H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVOOKQOVSUPIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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